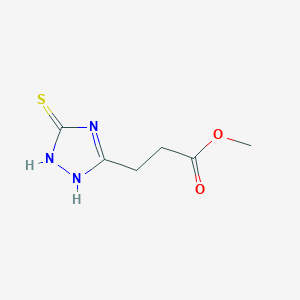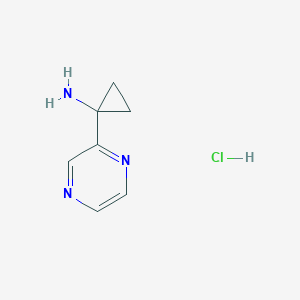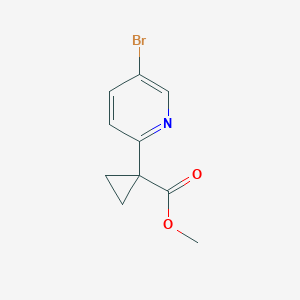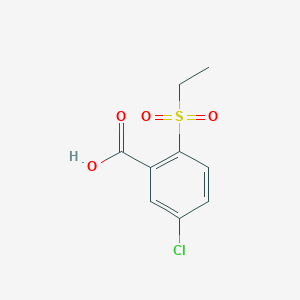![molecular formula C8H11N3 B1429806 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine CAS No. 933688-17-6](/img/structure/B1429806.png)
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine
説明
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 . It is used as a reference substance for drug impurities and reagents .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine-based compounds involves designing and synthesizing a new tailor-made fluorescent core . The band gap is systematically fine-tuned, allowing the pyrido[2,3-b]pyrazine family to exhibit a wide range of emissions spanning the entire visible region from blue to red .Molecular Structure Analysis
The molecular structure of 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine is simple . It is designed to have high photoluminescence quantum efficiency (PLQY), making it suitable for cost-effective multicolor display applications .Physical And Chemical Properties Analysis
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine is a powder . Its storage temperature is room temperature . More specific physical and chemical properties such as boiling point were not found in the search results.科学的研究の応用
Medicine: Potential Therapeutic Agent
“1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine” has been explored for its potential use as a therapeutic agent due to its structural similarity to other bioactive pyridopyrazines . Research is ongoing to determine its efficacy and safety for medical applications.
Material Science: Organic Semiconductor
The pyridopyrazine structure suggests potential utility in material science, particularly as an organic semiconductor. Its electronic properties could be harnessed for creating new types of organic light-emitting diodes (OLEDs) or photovoltaic cells .
Biochemistry: Enzyme Inhibition
Biochemically, it may serve as an enzyme inhibitor, interacting with biological pathways. This could have implications for the study of diseases where enzyme regulation is a factor .
Pharmacology: Drug Design
In pharmacology, the compound’s structure could be a basis for drug design, particularly in the development of drugs targeting neurological pathways or disorders .
Analytical Chemistry: Chromatography
“1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine” might be used as a standard or reagent in chromatographic methods to help identify or quantify substances, given its defined chemical properties .
Proteomics: Protein Interaction Studies
Lastly, in proteomics, this compound could be used to study protein interactions. Its ability to bind or interact with certain proteins can be valuable in understanding protein function and structure .
Safety And Hazards
The safety information for 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine indicates that it has some hazards. The GHS pictogram is GHS07, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The future directions for 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine could involve its use in high-performance OLEDs . By choosing reasonable donor units, two thermally activated delayed fluorescence (TADF) molecules can be obtained, and the resulting OLEDs can exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
特性
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11-5-4-10-7-6-9-3-2-8(7)11/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAXJGMTMBKZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Oxaspiro[3.5]nonan-1-amine](/img/structure/B1429726.png)



![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)





